AM Toxin III

Vue d'ensemble

Description

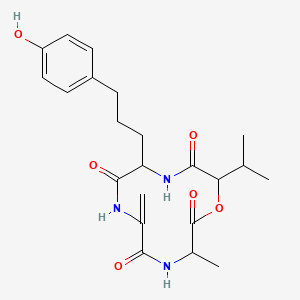

AM Toxin III is a host-specific phytotoxic metabolite produced by the fungus Alternaria mali. This compound is known for its role in causing Alternaria blotch on apple trees, a disease that significantly affects apple production. This compound is a cyclic depsipeptide, which means it contains both peptide and ester bonds in its structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

AM Toxin III is typically isolated from the culture filtrates of Alternaria mali. The fungus is cultivated at 28°C for two weeks in Richards’ medium. The culture filtrate and mycelial mat are then extracted with ethyl acetate. The combined extract is evaporated, and the residue is dissolved in water containing a small amount of methanol. This solution is separated into five fractions by successive extraction with n-hexane, cyclohexane, toluene, dichloromethane, and ethyl acetate .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its specific application in research and its phytotoxic nature. The compound is primarily produced in laboratory settings for scientific studies.

Analyse Des Réactions Chimiques

Types of Reactions

AM Toxin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s structure and biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to study the oxidation of this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to investigate the reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.

Major Products

The major products formed from these reactions include various derivatives of this compound, which help in understanding its structure-activity relationship and potential modifications for enhanced biological activity .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- AM Toxin III is used to study the structural characteristics and biological activities of cyclic depsipeptides.

- Researchers investigate its chemical reactivity, including oxidation, reduction, and substitution reactions to understand its potential modifications for enhanced activity.

2. Biology

- The compound serves as a model for studying host-specific phytotoxins, providing insights into how these toxins affect plant cells.

- It is instrumental in understanding plant-pathogen interactions, particularly how Alternaria mali induces disease in apple trees.

3. Agriculture

- This compound is critical for developing management strategies against Alternaria blotch in apple orchards.

- It aids in identifying resistant apple cultivars and understanding the mechanisms of resistance.

Data Table: Toxicity and Effects

| Compound | Source | Target Organism | LD50 (mg/kg) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Alternaria mali | Apple trees | 50 | Disruption of chloroplast function |

| AK Toxin | Alternaria alternata | Various plants | 25 | Plasma membrane disruption |

| AF Toxin | Alternaria alternata | Various plants | 400 | Rapid cell death through oxidative damage |

Case Studies

1. Kohmoto et al. (1989)

- Conducted experiments demonstrating the pathogenicity of this compound on various apple cultivars. The study highlighted the differential susceptibility among cultivars, emphasizing the need for resistant varieties .

2. Horizontal Gene Transfer Study

- A preliminary study explored the horizontal transfer of AM toxin genes among different strains of Alternaria. This research aimed to understand how genetic variations might influence toxin production and pathogenicity .

3. Pathogenicity Tests

Mécanisme D'action

AM Toxin III exerts its effects by targeting specific sites within the host plant cells. It primarily affects the chloroplasts, leading to a reduction in chlorophyll content and disorganization of the grana lamella. This disruption in chloroplast function results in veinal necrosis along the leaf nerves of susceptible apple cultivars .

Comparaison Avec Des Composés Similaires

AM Toxin III is part of a group of host-specific toxins produced by Alternaria species. Similar compounds include:

AK Toxin: Produced by Alternaria alternata, it targets the plasma membrane of host cells.

AF Toxin: Another toxin from Alternaria alternata, known for causing rapid and severe damage to the host plant cells.

ACT Toxin: Produced by Alternaria citri, it affects the plasma membrane and causes cell death in susceptible citrus plants

This compound is unique due to its specific action on apple trees and its distinct chemical structure, which includes a hydroxy group on the para-substitution of the phenyl ring .

Activité Biologique

AM Toxin III, a host-specific phytotoxin produced by Alternaria alternata, has garnered significant attention due to its unique biological activity and potential implications in plant pathology. This article delves into the biochemical properties, mechanisms of action, and relevant case studies surrounding this compound, highlighting its role in inducing phytotoxicity and its effects on host plants.

Chemical Structure and Properties

This compound is characterized by its specific structural features that contribute to its biological activity. It is classified as a host-specific toxin, primarily affecting apple trees. The structure of this compound has been elucidated through various studies, revealing a complex arrangement that includes functional groups essential for its phytotoxic effects .

The biological activity of this compound is primarily linked to its ability to induce necrosis in host tissues. Upon application, it targets specific cellular components, leading to the following effects:

- Membrane Disruption : this compound causes significant damage to the plasma membrane of susceptible plant cells. This disruption results in loss of membrane integrity, which is critical for maintaining cellular homeostasis .

- Induction of Cell Death : The toxin triggers programmed cell death (PCD) pathways in host cells, which is evidenced by the rapid onset of necrosis along leaf veins .

- Inhibition of Defense Responses : By suppressing the plant's defense mechanisms, this compound facilitates further colonization by the pathogen, exacerbating disease symptoms .

Biological Activity Assessment

The biological activity of this compound has been quantitatively assessed using various bioassays. The following table summarizes key findings from research studies:

| Study | Methodology | Findings |

|---|---|---|

| Kohmoto et al. (1989) | Bioassay on apple cuttings | Induced veinal necrosis; effective at low concentrations |

| Tsuge et al. (2013) | Histological analysis | Confirmed necrotic lesions in treated tissues; membrane integrity loss observed |

| Meena et al. (2016) | Gene expression profiling | Downregulation of defense-related genes in response to this compound |

Case Studies

Several case studies have illustrated the impact of this compound on apple trees:

- Kohmoto et al. (1989) conducted experiments demonstrating that this compound induces characteristic symptoms of leaf necrosis when applied to apple cuttings. The study provided insights into the relationship between toxin concentration and symptom severity.

- Tsuge et al. (2013) explored the cellular responses to this compound in susceptible apple cultivars. Their findings indicated that the toxin not only induces necrosis but also alters metabolic pathways associated with stress responses.

- Meena et al. (2016) focused on gene expression changes in apple tissues exposed to this compound, revealing significant downregulation of genes involved in defense signaling pathways, thereby confirming its role as a virulence factor.

Propriétés

IUPAC Name |

9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6/c1-12(2)18-21(29)25-17(7-5-6-15-8-10-16(26)11-9-15)20(28)23-13(3)19(27)24-14(4)22(30)31-18/h8-12,14,17-18,26H,3,5-7H2,1-2,4H3,(H,23,28)(H,24,27)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXURJQNPXSDHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973351 | |

| Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57765-94-3 | |

| Record name | AM Toxin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057765943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.